6-chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a complex organic compound with significant potential in medicinal chemistry. This compound is a nucleoside analog, characterized by the presence of chlorine and iodine substituents on the purine ring, as well as a tetrahydro-2H-pyran-2-yl group at the 9-position. Its molecular formula is and it has a molecular weight of approximately 490.47 g/mol .
The synthesis of 6-chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves several key steps:
Industrial production may employ automated systems for enhanced efficiency and yield optimization .
The molecular structure of 6-chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can be represented using various notations:
InChI=1S/C10H10ClI2N4O/c11-9(12)8(13)7(14)5-1-3-15(5)4-6(16)10(15)17/h1-4H,12H2
C1CCOC(C1)N2C=NC3=C2N=CN=C3Cl
These representations highlight the compound's complex ring structure and substituents that contribute to its chemical properties .
6-chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can participate in various chemical reactions due to its reactive sites:
The mechanism of action for 6-chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with biological macromolecules:
The physical properties of 6-chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine include:
Chemical properties include:
The compound has several applications in scientific research:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8